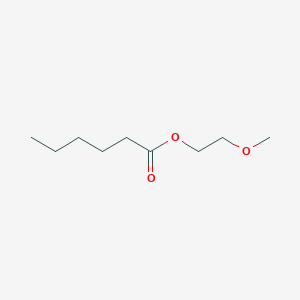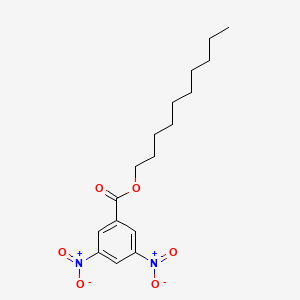
Decyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C17H24N2O6 It is an ester derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with decanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and can be carried out under reflux conditions. The general reaction scheme is as follows:
3,5-dinitrobenzoic acid+decanolH2SO4decyl 3,5-dinitrobenzoate+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the direct esterification of 3,5-dinitrobenzoic acid with decanol in the presence of an ionic liquid catalyst under microwave irradiation .
Análisis De Reacciones Químicas
Types of Reactions: Decyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,5-dinitrobenzoic acid and decanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) under high pressure.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3,5-dinitrobenzoic acid and decanol.
Reduction: Decyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of decyl 3,5-dinitrobenzoate, particularly its antifungal activity, involves the disruption of the fungal cell membrane. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption leads to increased membrane permeability and ultimately cell death.
Comparación Con Compuestos Similares
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
Comparison: Decyl 3,5-dinitrobenzoate is unique among its analogs due to the longer alkyl chain, which can influence its solubility, reactivity, and biological activity. For instance, shorter alkyl chain derivatives like ethyl and propyl 3,5-dinitrobenzoate have been shown to exhibit potent antifungal activity . the longer decyl chain in this compound may enhance its hydrophobic interactions, potentially leading to different biological effects and applications.
Propiedades
Número CAS |
10574-44-4 |
|---|---|
Fórmula molecular |
C17H24N2O6 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
decyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H24N2O6/c1-2-3-4-5-6-7-8-9-10-25-17(20)14-11-15(18(21)22)13-16(12-14)19(23)24/h11-13H,2-10H2,1H3 |
Clave InChI |
KFSXELPKFVNIRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


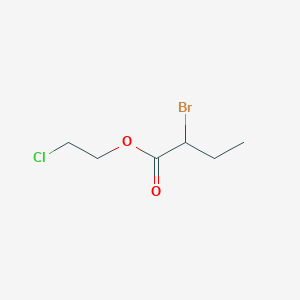

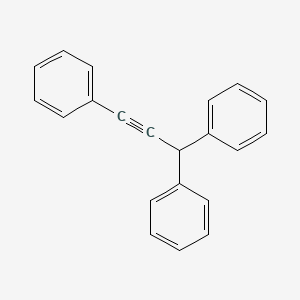
![5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B14722948.png)
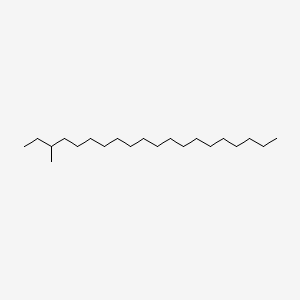


![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)
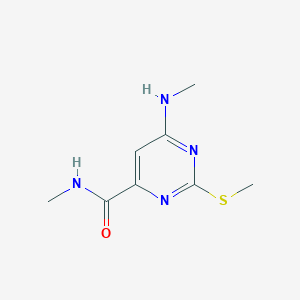
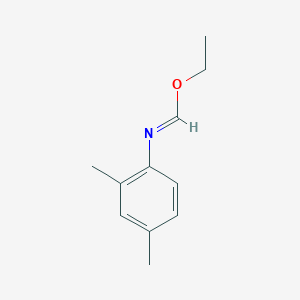
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
